2,6-dimethoxy-N-(1H-tetrazol-5-yl)benzamide
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Overview
Description
2,6-DIMETHOXY-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two methoxy groups at the 2 and 6 positions on the benzene ring, and a tetraazolyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The starting material, 2,6-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 5-amino-1H-1,2,3,4-tetrazole in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the amidation step and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 2,6-dimethoxy-1,4-benzoquinone.
Reduction: Formation of 2,6-dimethoxyaniline.
Substitution: Formation of halogenated derivatives such as 2,6-dimethoxy-4-bromobenzamide.
Scientific Research Applications
2,6-DIMETHOXY-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets. The tetraazolyl group can form hydrogen bonds and coordinate with metal ions, which may play a role in its biological activity. The methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzamide: Lacks the tetraazolyl group, making it less versatile in terms of hydrogen bonding and metal coordination.
1H-1,2,3,4-Tetrazole-5-carboxamide: Lacks the methoxy groups, which affects its lipophilicity and potential biological activity.
Uniqueness
2,6-DIMETHOXY-N~1~-(1H-1,2,3,4-TETRAAZOL-5-YL)BENZAMIDE is unique due to the combination of methoxy and tetraazolyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11N5O3 |
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Molecular Weight |
249.23 g/mol |
IUPAC Name |
2,6-dimethoxy-N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H11N5O3/c1-17-6-4-3-5-7(18-2)8(6)9(16)11-10-12-14-15-13-10/h3-5H,1-2H3,(H2,11,12,13,14,15,16) |
InChI Key |
SPAMEISLLQZPPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NNN=N2 |
Origin of Product |
United States |
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